N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide
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Overview
Description
“N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzylpiperidine moiety linked to a methylindole group via a propanamide chain. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide” typically involves multiple steps:
Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.
Synthesis of the Methylindole Group: The methylindole can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Coupling Reaction: The benzylpiperidine and methylindole intermediates are then coupled using a suitable linker, such as a propanamide chain, through amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The benzyl group can be a site for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmacological properties, such as acting on neurotransmitter receptors.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts on neurotransmitter receptors, it may modulate signal transduction pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)acetamide: Similar structure but with an acetamide linker.
N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)butanamide: Similar structure but with a butanamide linker.
Uniqueness
The uniqueness of “N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide” lies in its specific combination of functional groups and the length of the linker chain, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(4-methylindol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-19-6-5-9-23-22(19)12-16-27(23)17-13-24(28)25-21-10-14-26(15-11-21)18-20-7-3-2-4-8-20/h2-9,12,16,21H,10-11,13-15,17-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNZNQUQKQIRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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